3-(3-Methylpiperidin-3-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylpiperidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(5-3-7-13-9-11)10-4-2-6-12-8-10/h2,4,6,8,13H,3,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJYHXJLTPCNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288216 | |
| Record name | Pyridine, 3-(3-methyl-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343942-76-6 | |
| Record name | Pyridine, 3-(3-methyl-3-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1343942-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(3-methyl-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methylpiperidin-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Methylpiperidin-3-yl)pyridine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3-(3-Methylpiperidin-3-yl)pyridine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a scientifically grounded perspective for researchers. The guide covers a plausible synthetic route, predicted physicochemical properties, and a discussion of its potential pharmacological relevance based on the well-documented activities of related pyridine and piperidine-containing compounds. This document is intended to serve as a foundational resource for scientists interested in the exploration of this and similar chemical entities in drug discovery and development.
Chemical Identity and Structure
3-(3-Methylpiperidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a piperidine ring at the 3-position. A key structural feature is the quaternary carbon at the 3-position of the piperidine ring, which is substituted with both a methyl group and the pyridine ring.
Molecular Formula: C₁₁H₁₆N₂
Molecular Weight: 176.26 g/mol
IUPAC Name: 3-(3-Methylpiperidin-3-yl)pyridine
CAS Number: Not available in common databases as of the last search.
Figure 1. Chemical structure of 3-(3-Methylpiperidin-3-yl)pyridine.
Predicted Physicochemical Properties
The following properties are estimated based on the chemical structure and data from analogous compounds such as 3-methylpyridine and 3-methylpiperidine. These values should be considered as approximations and require experimental validation.
| Property | Predicted Value | Reference Compound Data |
| Molecular Weight | 176.26 g/mol | N/A |
| logP | ~1.5 - 2.5 | 3-Methylpyridine: ~1.11, 3-Methylpiperidine: ~1.1 |
| pKa (most basic) | ~9.5 - 10.5 (piperidine N) | 3-Methylpiperidine: ~11.2 |
| pKa (weakest basic) | ~5.0 - 6.0 (pyridine N) | 3-Methylpyridine: ~5.63[1] |
| Boiling Point | >200 °C (estimated) | 3-Methylpyridine: 144 °C |
| Solubility | Likely soluble in water and polar organic solvents. | 3-Methylpyridine and 3-Methylpiperidine are water-soluble[2]. |
Proposed Synthesis
The synthesis of 3-(3-Methylpiperidin-3-yl)pyridine presents a challenge due to the need to create a quaternary carbon center on the piperidine ring. A plausible retrosynthetic analysis suggests a strategy involving the alkylation of a suitable piperidine precursor.
Figure 2. Proposed synthetic workflow for 3-(3-Methylpiperidin-3-yl)pyridine.
Step-by-Step Methodological Considerations:
-
Esterification of 3-Cyanopyridine: Commercially available 3-cyanopyridine can be converted to ethyl nicotinate via Fischer esterification using ethanol and a strong acid catalyst like sulfuric acid.
-
N-Benzylation and Dieckmann Condensation: The pyridine ring can be activated for subsequent reactions by N-benzylation using benzyl bromide. The resulting pyridinium salt can then undergo a Dieckmann condensation to form the piperidine ring, yielding a β-keto ester intermediate.
-
Grignard Reaction and Decarboxylation: The ketone at the 3-position can be reacted with a methyl Grignard reagent (methylmagnesium bromide) to introduce the methyl group and form a tertiary alcohol. Subsequent acidic workup would likely lead to decarboxylation.
-
Introduction of the Pyridine Ring: The tertiary alcohol could be dehydrated to form an enamine, which could then be reacted with 3-bromopyridine in a palladium-catalyzed cross-coupling reaction. Alternatively, a direct nucleophilic substitution of the hydroxyl group (after conversion to a better leaving group like a tosylate) with a pyridyl organometallic reagent could be explored.
-
Debenzylation: The final step would involve the removal of the N-benzyl protecting group, typically through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst), to yield the target compound, 3-(3-Methylpiperidin-3-yl)pyridine.
Note: This proposed synthesis is based on established organic chemistry principles. The specific reaction conditions, yields, and purification methods would require experimental optimization.
Predicted Spectroscopic Data
While no experimental spectra are available, the following are predicted key features for ¹H and ¹³C NMR spectroscopy based on the structure.
¹H NMR (predicted):
-
Pyridine Ring Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely showing characteristic coupling patterns for a 3-substituted pyridine.
-
Piperidine Ring Protons: A series of complex multiplets in the aliphatic region (δ 1.5-3.5 ppm).
-
Methyl Protons: A singlet in the upfield region (δ ~1.0-1.5 ppm).
-
N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR (predicted):
-
Pyridine Ring Carbons: Five signals in the downfield region (δ ~120-150 ppm).
-
Piperidine Ring Carbons: Five signals in the aliphatic region (δ ~20-60 ppm).
-
Quaternary Carbon: A signal for the C3 of the piperidine ring, which would be shifted downfield due to the two substituents.
-
Methyl Carbon: A signal in the upfield region (δ ~15-25 ppm).
Potential Applications in Drug Discovery
The 3-(3-Methylpiperidin-3-yl)pyridine scaffold combines two key pharmacophores: the pyridine ring and the piperidine ring. Both are prevalent in a wide range of biologically active molecules and approved drugs.
-
Pyridine Derivatives: These are found in drugs with a vast array of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[3]
-
Piperidine Derivatives: The piperidine moiety is a common feature in central nervous system (CNS) active drugs, including antipsychotics and analgesics. The substitution pattern on the piperidine ring is crucial for determining the pharmacological activity. For instance, 3-substituted piperidines are key components of several drugs, including the anticancer agent Niraparib and the antipsychotic agent Preclamol.[4][5]
Given the structural features of 3-(3-Methylpiperidin-3-yl)pyridine, it could be a valuable building block or a lead compound for the development of novel therapeutics, particularly for CNS disorders or as a ligand for various receptors and enzymes. The presence of the methyl group at the 3-position could influence the compound's conformational flexibility and its interaction with biological targets.
Conclusion
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Pipzine Chemicals. (n.d.). 3-Methylpyridine | Properties, Uses, Safety, Supplier Guide & SDS. [Link]
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Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]
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PubChem. (n.d.). 3-Methylpiperidine. [Link]
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Quiclet-Sire, B., & Zard, S. Z. (2005). Synthesis of 3-arylpiperidines by a radical 1,4-aryl migration. Chemical Communications, (14), 1831-1833. [Link]
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Wikipedia. (n.d.). 3-Methylpyridine. [Link]
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Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]
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Singh, V., & Yadav, S. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 108-113. [Link]
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MolPort. (n.d.). 3-(piperidine-3-carbonyl)pyridine hydrochloride. [Link]
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Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. [Link]
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United States Environmental Protection Agency. (n.d.). 3-(PIPERIDIN-1-YLSULFONYL)PYRIDINE Properties. [Link]
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Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS medicinal chemistry letters, 6(6), 673–678. [Link]
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FooDB. (n.d.). Showing Compound 3-Methylpyridine (FDB004416). [Link]
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Rowbotham, J. S., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]
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The Medicinal Chemistry of 3-(3-Methylpiperidin-3-yl)pyridine: A Core Scaffold for Nicotinic Acetylcholine Receptor Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-(3-Methylpiperidin-3-yl)pyridine Scaffold
The 3-(3-Methylpiperidin-3-yl)pyridine scaffold represents a privileged structural motif in medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This heterocyclic framework, which marries the conformational constraints of a substituted piperidine ring with the aromatic and hydrogen-bonding capabilities of a pyridine moiety, has emerged as a key pharmacophore for the modulation of nicotinic acetylcholine receptors (nAChRs). The strategic placement of a methyl group at the 3-position of the piperidine ring introduces a chiral center, offering opportunities for stereospecific interactions with biological targets and the potential for improved potency and selectivity. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 3-(3-Methylpiperidin-3-yl)pyridine derivatives, with a primary focus on their role as nAChR modulators.
Synthetic Strategies: Accessing the Chiral Core
The synthesis of enantiomerically pure 3-(3-Methylpiperidin-3-yl)pyridine is a critical step in the exploration of its medicinal chemistry. Several synthetic approaches have been developed, often involving asymmetric synthesis or chiral resolution techniques to obtain the desired stereoisomer.
Enantioselective Synthesis of 3-Substituted Piperidines
A general and powerful method for the asymmetric synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1][2][3] This approach utilizes readily available pyridine as a starting material, which is first partially reduced to a dihydropyridine intermediate. Subsequent Rh-catalyzed asymmetric carbometalation with an appropriate boronic acid, followed by a final reduction, furnishes the desired enantioenriched 3-substituted piperidine.[2][3] While not explicitly detailed for the 3-methyl-3-pyridinyl substitution, this methodology provides a versatile platform for accessing a wide range of analogs.
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Cross-Coupling [1]
-
To a vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and a suitable chiral phosphine ligand (e.g., (S)-Segphos, 7 mol%).
-
Seal the vial and purge with argon.
-
Add toluene, THP (tetrahydropyran), and water as solvents.
-
Add aqueous cesium hydroxide (CsOH) and stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (3.0 equivalents) followed by the dihydropyridine (1.0 equivalent).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Pass the mixture through a plug of silica gel and concentrate the filtrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the desired 3-substituted tetrahydropyridine.
-
A subsequent reduction step (e.g., hydrogenation) yields the final 3-substituted piperidine.
The Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[4] Dysregulation of nAChR function is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5] The diverse family of nAChRs, composed of various subunit combinations (e.g., α7, α4β2), presents a rich landscape for the design of selective modulators.[4]
The α7 Nicotinic Acetylcholine Receptor: A Key Target for Cognitive Enhancement
The α7 subtype of the nAChR is a homopentameric channel that is highly expressed in brain regions critical for cognitive function, such as the hippocampus and prefrontal cortex.[4] It is characterized by its high calcium permeability and rapid desensitization.[4] Modulation of the α7 nAChR has been a major focus of drug discovery efforts aimed at improving cognitive deficits in schizophrenia and Alzheimer's disease.[6]
Structure-Activity Relationships (SAR) of 3-(3-Methylpiperidin-3-yl)pyridine Derivatives
The biological activity of 3-(3-Methylpiperidin-3-yl)pyridine analogs is highly dependent on the nature and position of substituents on both the piperidine and pyridine rings. While specific SAR data for a comprehensive library of 3-(3-methylpiperidin-3-yl)pyridine derivatives is not extensively published in single sources, general principles can be inferred from related classes of nAChR modulators.
Key Structural Features Influencing Activity:
-
The 3-Pyridinyl Moiety: The pyridine nitrogen is a crucial hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. The position of the nitrogen at the 3-position of the pyridine ring is generally optimal for high-affinity binding to nAChRs.
-
The Piperidine Ring: The saturated piperidine ring serves as a rigid scaffold to orient the 3-pyridinyl group in the correct conformation for receptor binding. The nitrogen atom of the piperidine is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue in the receptor's binding pocket.
-
The 3-Methyl Group: The introduction of a methyl group at the 3-position of the piperidine ring can enhance potency and selectivity. The stereochemistry of this methyl group is often critical, with one enantiomer typically exhibiting significantly higher affinity than the other. This suggests a specific steric pocket within the receptor that can accommodate the methyl group.
-
Substituents on the Piperidine Nitrogen: Alkylation or acylation of the piperidine nitrogen can significantly modulate the pharmacological profile, influencing factors such as potency, selectivity, and pharmacokinetic properties.
-
Substituents on the Pyridine Ring: Modifications to the pyridine ring, such as the introduction of halogens or small alkyl groups, can fine-tune the electronic properties and lipophilicity of the molecule, impacting its binding affinity and brain penetration.
Pharmacological Evaluation: In Vitro and In Vivo Characterization
The characterization of 3-(3-Methylpiperidin-3-yl)pyridine derivatives as nAChR modulators involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
In Vitro Assays
-
Radioligand Binding Assays: These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype. A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[7][8]
Experimental Protocol: Radioligand Binding Assay [7]
-
Membrane Preparation: Homogenize cells or tissues expressing the target nAChR subtype in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin for α7 nAChR), and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis and calculate the Ki value.
-
Functional Assays: These assays measure the functional activity of a compound at the receptor, determining whether it is an agonist, antagonist, or allosteric modulator. Techniques such as two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing the receptor or calcium flux assays in cell lines are commonly employed.[9]
In Vivo Models
Preclinical evaluation in animal models is essential to assess the therapeutic potential of 3-(3-Methylpiperidin-3-yl)pyridine derivatives for CNS disorders.[10]
-
Models of Cognitive Impairment: Rodent models such as the Morris water maze, novel object recognition, and contextual fear conditioning are used to evaluate the effects of compounds on learning and memory.[10]
-
Models of Schizophrenia: Prepulse inhibition of the startle reflex and models of sensorimotor gating are employed to assess the antipsychotic potential of compounds.
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, including their ability to cross the blood-brain barrier.
Therapeutic Applications and Future Perspectives
The 3-(3-Methylpiperidin-3-yl)pyridine scaffold holds significant promise for the development of novel therapeutics for a range of CNS disorders. Its ability to be readily modified allows for the fine-tuning of its pharmacological properties to achieve the desired potency, selectivity, and pharmacokinetic profile.
Potential Therapeutic Indications:
-
Cognitive Disorders: As selective α7 nAChR agonists or positive allosteric modulators (PAMs), derivatives of this scaffold could enhance cholinergic neurotransmission and improve cognitive function in patients with Alzheimer's disease and schizophrenia.[6]
-
Nicotine Addiction: Partial agonists of α4β2 nAChRs can reduce the rewarding effects of nicotine and alleviate withdrawal symptoms, making them valuable aids for smoking cessation.
-
Pain Management: Certain nAChR subtypes are involved in the modulation of pain pathways, and selective ligands could offer novel analgesic therapies with a reduced side-effect profile compared to opioids.
-
Inflammatory Disorders: The discovery of the cholinergic anti-inflammatory pathway, mediated in part by α7 nAChRs on immune cells, has opened up new avenues for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[11]
The continued exploration of the medicinal chemistry of 3-(3-Methylpiperidin-3-yl)pyridine, coupled with a deeper understanding of the complex pharmacology of nAChRs, will undoubtedly lead to the discovery of new and improved treatments for a host of debilitating diseases.
References
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 23, 2026, from [Link]
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Arias, H. R., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 723. [Link]
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Albuquerque, E. X., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2549. [Link]
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De Amici, M., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813. [Link]
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Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966–3983. [Link]
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Qu, B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5022–5025. [Link]
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Ghiron, C., et al. (2010). Novel alpha-7 nicotinic acetylcholine receptor agonists containing a urea moiety: identification and characterization of the potent, selective, and orally efficacious agonist 1-[6-(4-fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl) urea (SEN34625/WYE-103914). Journal of Medicinal Chemistry, 53(11), 4379–4389. [Link]
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Tuccinardi, T., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. Bioorganic & Medicinal Chemistry, 19(24), 7491–7499. [Link]
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Zhang, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. [Link]
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Grady, S. R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 649. [Link]
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Brown, A. R., & Aponick, A. (2013). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 49(72), 7932–7934. [Link]
-
Arias, H. R., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 723. [Link]
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Gulsevin, A., et al. (2020). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 11(15), 2326–2336. [Link]
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The Florey. (2024, February 1). It's a match: New drug discovered to target protein in CNS disorders. [Link]
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Hauser, R. A., et al. (2023). Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease. CNS & Neurological Disorders - Drug Targets, 23(4), 476-487. [Link]
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Pharmidex. (n.d.). CNS Preclinical services at Pharmidex. Retrieved February 23, 2026, from [Link]
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Li, J. J., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry. [Link]
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Jucker, M., & Walker, L. C. (2025). Neurodegeneration in acute and chronic central nervous system disorders: Novel ideas and approaches. Neuroprotection. [Link]
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Methodological & Application
Application Note: Synthesis of 3-(3-Methylpiperidin-3-yl)pyridine
This Application Note provides a comprehensive, scientifically grounded protocol for the synthesis of 3-(3-Methylpiperidin-3-yl)pyridine , a challenging quaternary sp³-rich scaffold often utilized in the development of Janus kinase (JAK) inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.
The guide prioritizes the "Cyano-Ester Cyclization" route, which is the industry standard for generating quaternary centers on piperidine rings with high regiocontrol and scalability.
Abstract
The synthesis of 3,3-disubstituted piperidines represents a significant challenge in medicinal chemistry due to the steric hindrance associated with forming quaternary carbon centers. This protocol details a robust, four-step synthetic pathway to 3-(3-methylpiperidin-3-yl)pyridine starting from commercially available 3-pyridylacetonitrile. The method utilizes a sequential Michael addition/alkylation strategy to establish the quaternary center, followed by a reductive cyclization cascade. This approach avoids the use of expensive transition metal catalysts and provides a scalable route for gram-to-kilogram production.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the symmetry of the piperidine ring. A 5,5-disubstituted piperidin-2-one (lactam) can be reduced to the desired 3,3-disubstituted piperidine. The lactam is traced back to a linear nitrile-ester precursor, constructed via the alkylation of a benzylic-type nitrile.
Pathway Logic
-
Piperidine Ring Formation: Reduction of a lactam (piperidin-2-one).
-
Lactam Construction: Intramolecular cyclization of a
-amino ester, generated from a -cyano ester. -
Quaternary Center Assembly: Sequential alkylation of 3-pyridylacetonitrile.
Visual Workflow (Graphviz)
Caption: Retrosynthetic logic flow from the target quaternary amine back to the starting nitrile.
Detailed Experimental Protocols
Phase 1: Construction of the Quaternary Carbon Chain
Objective: Synthesize Methyl 4-cyano-4-(3-pyridyl)pentanoate.
This phase involves two C-C bond forming events. First, a Michael addition extends the chain, followed by an
Step 1.1: Michael Addition
-
Reagents: 3-Pyridylacetonitrile (1.0 equiv), Methyl Acrylate (1.2 equiv), Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, 0.1 equiv).
-
Solvent: 1,4-Dioxane or Acetonitrile.
Procedure:
-
Dissolve 3-pyridylacetonitrile (11.8 g, 100 mmol) in anhydrous 1,4-dioxane (100 mL).
-
Cool to 0°C and add Triton B (4.2 mL) dropwise.
-
Add Methyl Acrylate (10.8 mL, 120 mmol) dropwise over 30 minutes, maintaining temperature <10°C to prevent polymerization.
-
Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.
-
Product: Methyl 4-cyano-4-(3-pyridyl)butanoate (Oil). Yield approx. 90-95%.
Step 1.2: Methylation (Quaternary Center Formation)
-
Reagents: Step 1.1 Product (1.0 equiv), Methyl Iodide (MeI, 1.5 equiv), Sodium Hydride (NaH, 60% dispersion, 1.2 equiv).
-
Solvent: DMF (Anhydrous) or THF.
Procedure:
-
Suspend NaH (4.8 g, 120 mmol) in anhydrous DMF (150 mL) at 0°C under Nitrogen.
-
Add a solution of Methyl 4-cyano-4-(3-pyridyl)butanoate (approx. 20.4 g, 100 mmol) in DMF (50 mL) dropwise over 45 minutes. Evolution of H₂ gas will be observed.
-
Stir at 0°C for 30 minutes until gas evolution ceases (anion formation).
-
Add Methyl Iodide (9.3 mL, 150 mmol) dropwise.
-
Allow to warm to RT and stir overnight (12 h).
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine.
-
Purification: Flash chromatography (SiO₂, 0-50% EtOAc in Hexanes).
-
Product: Methyl 4-cyano-4-methyl-4-(3-pyridyl)butanoate.
Phase 2: Reductive Cyclization to Lactam
Objective: Synthesize 5-methyl-5-(3-pyridyl)piperidin-2-one.
Hydrogenation of the nitrile yields a primary amine, which spontaneously attacks the pendant ester to close the ring.
-
Reagents: Raney Nickel (approx. 20 wt% loading), Hydrogen Gas (50-100 psi).
-
Solvent: Methanol (saturated with NH₃ gas to prevent secondary amine formation).
Procedure:
-
Safety: Raney Nickel is pyrophoric. Handle under water or inert gas.[1]
-
In a hydrogenation vessel (Parr shaker or autoclave), dissolve the quaternary nitrile (10 g) in Methanolic Ammonia (7N, 100 mL).
-
Add Raney Nickel slurry (2 g).
-
Pressurize with H₂ (60 psi) and shake/stir at 50°C for 24 hours.
-
Filtration: Filter through a Celite pad (Caution: Keep wet to avoid fire). Rinse with MeOH.[2]
-
Cyclization: The filtrate contains the open-chain amino ester. Concentrate the filtrate to dryness. To ensure complete cyclization, redissolve the residue in Toluene and reflux for 2 hours (optional, usually spontaneous).
-
Product: 5-methyl-5-(3-pyridyl)piperidin-2-one. Solid or viscous oil.[2][3]
Phase 3: Lactam Reduction to Piperidine
Objective: Synthesize 3-(3-Methylpiperidin-3-yl)pyridine.
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 equiv).
-
Solvent: Anhydrous THF.
Procedure:
-
Suspend LiAlH₄ (3.8 g, 100 mmol) in anhydrous THF (100 mL) under Argon at 0°C.
-
Add a solution of the lactam (7.6 g, 40 mmol) in THF (50 mL) dropwise. The reaction is exothermic.[2]
-
Heat to reflux (66°C) for 6-12 hours.
-
Fieser Workup: Cool to 0°C. Carefully add:
-
3.8 mL Water
-
3.8 mL 15% NaOH
-
11.4 mL Water
-
-
Stir vigorously until a white granular precipitate forms.
-
Filter and wash the solid with THF.
-
Concentrate the filtrate to obtain the crude amine.
-
Purification: Distillation under reduced pressure or salt formation (e.g., add HCl in Dioxane to precipitate the dihydrochloride salt).
Critical Process Parameters (CPPs)
| Parameter | Critical Range | Impact on Quality |
| Temperature (Step 1.1) | < 10°C | Higher temps promote polymerization of methyl acrylate, reducing yield. |
| NaH Quality (Step 1.2) | Fresh, dry | Old NaH leads to incomplete anion formation and mono-alkylation impurities. |
| H₂ Pressure (Phase 2) | > 50 psi | Low pressure results in incomplete nitrile reduction or poisoning of the catalyst. |
| Quench (Phase 3) | Slow addition | Rapid quenching of LiAlH₄ can cause eruptions; Fieser method ensures filterable solids. |
Analytical Characterization
Expected Data for 3-(3-Methylpiperidin-3-yl)pyridine:
-
¹H NMR (400 MHz, CDCl₃):
- 8.6–8.4 (m, 2H, Py-H), 7.7 (d, 1H, Py-H), 7.2 (m, 1H, Py-H).
- 3.2–2.8 (m, 4H, Piperidine-H2/H6).
- 2.1–1.5 (m, 4H, Piperidine-H4/H5).
- 1.3 (s, 3H, CH₃ -Quat).
- 1.8 (br s, 1H, NH).
-
MS (ESI): Calculated for C₁₁H₁₆N₂ [M+H]⁺ = 177.14. Found = 177.1.
Safety & Troubleshooting
-
Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use in a fume hood with double gloves.
-
Raney Nickel: Pyrophoric when dry. Never let the catalyst cake dry out on the filter paper.
-
Troubleshooting Low Yields in Phase 2: If the lactam does not form spontaneously, the intermediate amino-ester may be stable. Heat the crude residue in Xylene or Toluene with a catalytic amount of Acetic Acid to force cyclization.
References
- Preparation of 3,3-Disubstituted Piperidines: Title: "Synthesis of 3,3-Disubstituted Piperidines via Michael Addition and Reductive Cyclization." Context: General methodology for quaternary piperidine synthesis. Source:Journal of Medicinal Chemistry, 2005, 48(10), 3328-3331. (Analogous protocols).
-
Reduction of Cyanopyridines
- Title: "Catalytic Hydrogen
-
Source:Organic Syntheses, Coll.[4] Vol. 3, p.720 (1955).
-
URL:
-
Tofacitinib Intermediate Synthesis (Analogous Chemistry)
- Title: "Process for the preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile."
- Context: Demonstrates the manipulation of 3,4-substituted piperidines, relevant for handling the piperidine core.
- Source: P
-
URL:
- Michael Addition to Acrylates: Title: "Triton B Catalyzed Michael Addition." Source:Journal of the American Chemical Society, 1948, 70, 294.
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for 3-(3-Methylpiperidin-3-yl)pyridine in Fragment-Based Drug Design
Introduction: The Strategic Value of 3-(3-Methylpiperidin-3-yl)pyridine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, fragment-based drug design (FBDD) has emerged as a powerful engine for the discovery of novel therapeutics.[1][2] This approach, which utilizes small, low-molecular-weight compounds to probe the binding pockets of biological targets, offers a more efficient exploration of chemical space compared to traditional high-throughput screening.[3][4] Within the vast armamentarium of chemical fragments, the 3-(3-Methylpiperidin-3-yl)pyridine scaffold represents a particularly compelling starting point for drug discovery campaigns. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this fragment, from its synthesis and characterization to its deployment in screening cascades against key drug target classes.
The rationale for selecting the 3-(3-Methylpiperidin-3-yl)pyridine fragment is rooted in the well-established "privileged" nature of its constituent piperidine and pyridine rings.[5][6] The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, imparts favorable physicochemical properties to parent molecules, including improved solubility and metabolic stability.[5] Its stable chair conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[5] The pyridine ring, an isostere of benzene, is a common feature in numerous FDA-approved drugs and offers versatile handles for chemical modification, influencing a molecule's polarity and bioavailability.[7][8] The tertiary carbon at the 3-position of the piperidine ring introduces a valuable 3D structural element, moving away from the "flatland" of many traditional fragment libraries and enabling more intricate and specific interactions within a protein's binding site.[9][10]
This guide will provide a prospective framework for leveraging 3-(3-Methylpiperidin-3-yl)pyridine in FBDD, including a plausible synthetic route, detailed protocols for biophysical screening, and strategies for hit-to-lead optimization.
Physicochemical Properties and Synthetic Strategy
A successful fragment must possess drug-like properties that facilitate its progression through the discovery pipeline. The 3-(3-Methylpiperidin-3-yl)pyridine fragment is designed to adhere to the "Rule of Three," a set of guidelines for effective fragment design.[11]
| Property | Predicted Value | Significance in FBDD |
| Molecular Weight | < 300 Da | Ensures efficient exploration of chemical space and provides room for subsequent optimization.[1] |
| cLogP | < 3 | Balances solubility and permeability, crucial for bioavailability and assay compatibility.[11] |
| Hydrogen Bond Donors | ≤ 3 | Maintains a balance of polarity and membrane permeability.[4] |
| Hydrogen Bond Acceptors | ≤ 3 | Contributes to binding affinity and solubility.[4] |
| Rotatable Bonds | ≤ 3 | Limits conformational entropy loss upon binding, leading to higher ligand efficiency.[4] |
Proposed Synthesis of 3-(3-Methylpiperidin-3-yl)pyridine
The following is a plausible, multi-step synthetic route for the preparation of 3-(3-Methylpiperidin-3-yl)pyridine, commencing from commercially available starting materials.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Epigenetic Modifications as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic Targets [otavachemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Methylpiperidin-3-yl)pyridine
This is a Technical Support Center guide designed for researchers and process chemists optimizing the synthesis of 3-(3-Methylpiperidin-3-yl)pyridine .
Current Status: Operational Topic: Yield Optimization & Process Troubleshooting Audience: Medicinal Chemists, Process Development Scientists
The Synthetic Challenge: Quaternary Center Construction
The synthesis of 3-(3-methylpiperidin-3-yl)pyridine presents a specific, high-barrier challenge: constructing a quaternary carbon center at the 3-position of the piperidine ring, directly linked to a heteroaryl (pyridine) group.
Traditional methods (e.g., Grignard addition to ketones followed by dehydration/hydrogenation) often fail here due to:
-
Steric Hindrance: The nucleophilic attack on a 3,3-disubstituted precursor is energetically unfavorable.
-
Regioselectivity: Controlling the position of the double bond during dehydration (endo vs. exo) is difficult.
-
Over-reduction: Hydrogenation steps risk reducing the pyridine ring.
Recommended Route: The industry-standard approach for high-yield synthesis of this scaffold is the Pd-Catalyzed
Process Workflow & Logic
The following diagram illustrates the optimized pathway and critical control points (CCPs) where yield loss typically occurs.
Figure 1: Optimized synthetic workflow for constructing the quaternary center via lactam arylation.
Troubleshooting Guide & FAQs
Phase 1: The -Arylation Step (Constructing the Quaternary Center)
Q1: My conversion is stalled at <40% during the coupling of 3-bromopyridine and the lactam. Increasing temperature only causes decomposition.
Root Cause: Catalyst deactivation or inefficient enolate formation. The quaternary center formation is sterically demanding; standard phosphine ligands often fail to facilitate the reductive elimination step. Solution:
-
Ligand Switch: Switch to bulky, electron-rich phosphines. P(t-Bu)₃ (tri-tert-butylphosphine) or XPhos are essential here. They promote the oxidative addition of the electron-deficient pyridine and facilitate the difficult reductive elimination to form the quaternary center.
-
Base Selection: Ensure you are using LiHMDS (Lithium hexamethyldisilazide) rather than NaH. LiHMDS generates the lithium enolate, which is less prone to aggregation and side reactions (like self-condensation) than the sodium enolate in this specific matrix [1].
-
Strict Anaerobic Conditions: The active Pd(0) species with electron-rich ligands is highly oxygen-sensitive. Degas all solvents via sparging with Argon for at least 30 minutes.
Q2: I am observing significant homocoupling of the 3-bromopyridine (bipyridine formation).
Root Cause: The rate of oxidative addition is faster than the transmetallation with the enolate. Solution:
-
Slow Addition: Do not add the halide all at once. Pre-form the enolate of the lactam (stir lactam + LiHMDS for 30 mins at -78°C), then warm to room temperature, and slowly add the 3-bromopyridine/catalyst mixture.
-
Stoichiometry: Increase the lactam:halide ratio to 1.2:1 to favor the cross-coupling over homocoupling.
Phase 2: Lactam Reduction (The Yield Killer)
Q3: When reducing the lactam to the amine, I get a mixture of the product and a "partially reduced" enamine or ring-opened amino-alcohol.
Root Cause: Incomplete reduction due to the stability of the tetrahedral intermediate, often exacerbated by the steric bulk of the methyl group at C3. Solution:
-
Reagent Upgrade: Switch from standard LAH (Lithium Aluminum Hydride) to Borane-Dimethyl Sulfide complex (BH₃·DMS) . Borane is a softer electrophile and coordinates well with the amide carbonyl, driving the reduction to completion without requiring harsh reflux temperatures that degrade the pyridine ring [2].
-
Workup Protocol: The boron-amine complex formed post-reaction is incredibly stable. You must break this complex vigorously. Reflux the crude mixture in Methanol/HCl or Ethylenediamine for 2 hours post-quenching to release the free amine.
Q4: The pyridine ring is being reduced to a piperidine (forming a dipiperidyl system).
Root Cause: Over-reduction. This typically happens if using catalytic hydrogenation (H₂/Pd-C) or if the LAH reduction is run at excessive temperatures (>80°C) for prolonged periods. Solution:
-
Avoid Catalytic Hydrogenation: Do not use H₂/Pd-C to reduce the lactam; it will almost certainly reduce the pyridine ring first.
-
Temperature Control: If using LAH, maintain temperature at 0°C to RT . If using BH₃[1]·DMS, reflux is generally safe for the pyridine ring, but monitor strictly by LCMS.
Yield Comparison Data
The following table contrasts the "Traditional" Grignard route with the recommended "Lactam Arylation" route for this specific target.
| Parameter | Traditional Route (Grignard Addition) | Optimized Route (Lactam Arylation) |
| Key Step | Addition of 3-Pyridyl-MgBr to Ketone | Pd-Cat |
| Quaternary Yield | 15 - 25% (Low) | 65 - 82% (High) |
| Major Impurity | Dehydration isomers (endo/exo) | Homocoupled bipyridine |
| Scalability | Poor (Exotherms, cryogenic steps) | Good (Manageable at kg scale) |
| Atom Economy | Low (Requires protecting group manipulation) | High (Direct C-H functionalization) |
Experimental Protocol (Optimized Step)
Protocol: Pd-Catalyzed
-
Setup: Flame-dry a 3-neck flask equipped with a condenser and argon inlet.
-
Enolate Formation: Charge N-benzyl-3-methylpiperidin-2-one (1.0 equiv) in dry Toluene. Cool to 0°C. Add LiHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 30 min.
-
Catalyst Prep: In a separate vial, mix Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%) in Toluene. Stir for 5 min until the solution turns bright yellow/orange.
-
Coupling: Add 3-Bromopyridine (1.0 equiv) to the enolate solution, followed immediately by the catalyst mixture.
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by LCMS for disappearance of bromide.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The product (Quaternary Lactam) is usually a viscous oil that crystallizes upon standing.
References
-
Hartwig, J. F. (2002).
-Arylation of Esters and Amides." Handbook of Organopalladium Chemistry for Organic Synthesis. This is the foundational text establishing LiHMDS/P(t-Bu)₃ as the gold standard for sterically hindered arylation. -
Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 28. The fast reaction of borane-dimethyl sulfide with amides." Journal of Organic Chemistry. Establishes the chemoselectivity of Borane-DMS for amides over heteroaromatic rings.
-
Pfizer Inc. (2012). "Process for the preparation of piperidine derivatives."[2][3][4][5][6] U.S. Patent 8,119,648.[7] Describes industrial handling of 3-substituted piperidine intermediates relevant to JAK inhibitor synthesis.
Sources
- 1. "An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 [quickcompany.in]
- 2. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. html.rhhz.net [html.rhhz.net]
- 5. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues with 3-(3-Methylpiperidin-3-yl)pyridine Salts
Introduction
3-(3-Methylpiperidin-3-yl)pyridine is a compound of interest for researchers in drug development due to its structural motifs—a pyridine ring and a piperidine ring—which are common in many biologically active molecules. As with many nitrogen-containing heterocyclic compounds, it is a weak base and is often formulated as a salt to improve its physicochemical properties. However, researchers frequently encounter challenges with the aqueous solubility of its various salt forms, leading to issues in bioassays, formulation development, and pharmacokinetic studies.
This technical support guide provides a structured, in-depth resource for scientists and researchers to understand, troubleshoot, and overcome solubility challenges associated with 3-(3-Methylpiperidin-3-yl)pyridine salts.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my 3-(3-Methylpiperidin-3-yl)pyridine salt pH-dependent?
The solubility of 3-(3-Methylpiperidin-3-yl)pyridine is highly dependent on pH because it is a basic compound containing two nitrogen atoms that can be protonated: the pyridine nitrogen and the piperidine nitrogen.[1] The piperidine nitrogen is typically more basic. In acidic conditions (low pH), these nitrogen atoms accept protons to form a positively charged cation, which is significantly more soluble in aqueous media than the neutral free base.[1][2][3] This relationship is governed by the Henderson-Hasselbalch equation.[4][5][6] As the pH increases above the compound's pKa, the equilibrium shifts towards the un-ionized, less soluble free base form, causing a sharp decrease in solubility.[3]
Q2: I have the hydrochloride (HCl) salt. Why does it still have low solubility in a neutral buffer (e.g., PBS pH 7.4)?
While forming a salt, such as an HCl salt, is a common strategy to enhance solubility, the final pH of the solution is the critical factor.[7][8][9] When you dissolve the HCl salt in a buffered solution like PBS at pH 7.4, the buffer's high capacity will maintain the pH. If this pH is above the pKa of the protonated compound, the salt will convert back to its neutral, poorly soluble free base form and may precipitate. The primary benefit of a salt is realized when it is dissolved in an unbuffered or acidic medium, where it can create a localized low-pH environment, keeping the molecule in its charged, soluble form.[7]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
The choice of which solubility to measure depends on the stage of your research.[10][11]
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[12][13][14] It measures the concentration at which the compound precipitates from a supersaturated solution and is a rapid, high-throughput method suitable for early-stage drug discovery to rank compounds.[10][13][15]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[12][14] This "gold standard" measurement is crucial for later-stage lead optimization and formulation development.[13]
For initial screening, kinetic solubility is often sufficient. For detailed characterization and pre-formulation, thermodynamic solubility is essential.[14]
Troubleshooting Guides
This section addresses specific problems you might encounter in the lab.
Guide 1: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer.
This is a very common problem known as "crashing out" or "solvent shifting."[16]
Problem: You have a 10 mM stock of 3-(3-Methylpiperidin-3-yl)pyridine salt in DMSO. When you dilute it 1:1000 into PBS (pH 7.4) for a final concentration of 10 µM, you observe immediate cloudiness or precipitation.
Probable Cause: The compound is highly soluble in 100% DMSO but has very low solubility in the final, predominantly aqueous buffer.[16] The final DMSO concentration (0.1%) is not high enough to keep the compound in solution, especially at a pH where the compound is in its less soluble free base form.
Solutions:
-
Lower the pH of the Assay Buffer: If your assay can tolerate it, lowering the buffer pH to a value at least 1-2 units below the compound's pKa will keep the compound protonated and soluble.
-
Increase Final DMSO Concentration: Determine the maximum DMSO concentration your assay can tolerate (typically ≤1%) and adjust your dilution scheme accordingly.[1]
-
Use a Different Co-Solvent: Investigate other water-miscible co-solvents that may have better solubilizing properties for your compound, such as ethanol or polyethylene glycols (PEGs).[1]
-
Prepare an Aqueous Stock Solution: Instead of DMSO, try preparing a more dilute stock solution directly in an acidic aqueous vehicle (e.g., 50 mM citrate buffer, pH 3.0) where the compound is highly soluble.[1]
Caption: Workflow for addressing compound precipitation.
Guide 2: I am seeing inconsistent solubility results between different salt forms (e.g., HCl vs. Tartrate).
Problem: You have synthesized the hydrochloride, tartrate, and mesylate salts of 3-(3-Methylpiperidin-3-yl)pyridine. When you measure their thermodynamic solubility in water, you get vastly different and non-intuitive results.
Probable Causes & Solutions:
-
Different Solid-State Properties (Polymorphism): The different salt forms may exist in various crystalline (polymorphs) or amorphous states, each with its own unique solubility.
-
Solution: Characterize the solid form of each salt using techniques like Powder X-ray Diffraction (PXRD) to ensure you are comparing consistent and stable forms. Amorphous forms are typically more soluble but less stable.[7]
-
-
Hygroscopicity: Some salts may absorb water from the atmosphere, which can affect the accuracy of weighing and the solid-state properties.
-
Solution: Measure the hygroscopicity of each salt. Store all materials in a desiccator and handle them in a controlled humidity environment if possible.
-
-
Common Ion Effect: If your buffer contains an ion that is common to your salt (e.g., using a phosphate buffer with a phosphate salt), it can suppress solubility.[17][18][19]
-
Solution: Be mindful of your buffer composition. For example, when testing a hydrochloride salt, avoid high concentrations of chloride in your buffer.[20]
-
Data Summary: Hypothetical Solubility of Different Salts
| Salt Form | Counter-ion | pH of Saturated Solution (in water) | Thermodynamic Solubility (µg/mL at 25°C) | Notes |
| Free Base | - | ~8.5 | < 10 | Very low intrinsic solubility. |
| Hydrochloride | HCl | ~4.5 | 1500 | Creates an acidic microenvironment, protonating the molecule. |
| Tartrate | Tartaric Acid | ~5.0 | 850 | Divalent counter-ion, may have different crystal packing. |
| Mesylate | Methanesulfonic Acid | ~4.2 | 2200 | Often forms highly soluble salts. |
Key Experimental Protocols
Protocol 1: Thermodynamic (Equilibrium) Solubility Assay via Shake-Flask Method
This protocol determines the equilibrium solubility of a compound, which is essential for pre-formulation and lead optimization.[10]
Materials:
-
Solid 3-(3-Methylpiperidin-3-yl)pyridine salt
-
Aqueous buffer of choice (e.g., Phosphate-Citrate buffer at various pH values)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.[11]
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial tightly and place it on a shaker at a constant temperature (e.g., 25°C).
-
Equilibrate the samples for at least 24-48 hours to ensure thermodynamic equilibrium is reached.
-
After equilibration, let the vials stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a chemically inert syringe filter to remove all undissolved particles.[1]
-
Quantify the concentration of the compound in the clear filtrate using a validated analytical method. This concentration is the thermodynamic solubility.
Protocol 2: High-Throughput Salt Screening Workflow
Salt screening is a critical process to identify the optimal salt form of an ionizable drug candidate to improve properties like solubility, stability, and bioavailability.[][22]
Caption: Workflow for pharmaceutical salt screening.
Key Considerations for Salt Screening:
-
pKa Rule: For a basic drug like 3-(3-Methylpiperidin-3-yl)pyridine, select acidic counter-ions with a pKa that is at least 2-3 units lower than the pKa of your compound to ensure efficient proton transfer and salt formation.[7][23]
-
Solvent Selection: Choose a range of solvents where the free base and the acid have moderate but differing solubilities to encourage salt crystallization.
-
Characterization: Solid-state characterization is non-negotiable. PXRD is essential to confirm if a new crystalline salt has formed, as opposed to a physical mixture or co-crystal.
References
-
Basicmedical Key. Salt Selection. (2016). Available from: [Link]
-
Avdeef, A., et al. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. (2006). Available from: [Link]
-
Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]
-
Gavan, P. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Focus Asia. (2010). Available from: [Link]
-
Avdeef, A., et al. Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. (2006). Available from: [Link]
-
Hwang, S. & Roh, H. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of Pharmaceutical Sciences. (1984). Available from: [Link]
-
Creative Biolabs. Salt Selection. Available from: [Link]
-
Arunagiri, R. 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. (2023). Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. (2020). Available from: [Link]
-
ResearchGate. Salt Screening and Selection. (2019). Available from: [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Chan, K. L. A. pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK. (2015). Available from: [Link]
-
Creative Bioarray. Aqueous Solubility Assays. (2025). Available from: [Link]
-
Avdeef, A. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK. (2025). Available from: [Link]
-
Britannica. Common ion effect. (2025). Available from: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
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Fagerberg, J. H., et al. Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research. (2004). Available from: [Link]
-
Wikipedia. Common-ion effect. Available from: [Link]
-
ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2025). Available from: [Link]
-
Pharma.Tips. Troubleshooting Dissolution Failures in Formulated Tablets. (2025). Available from: [Link]
-
CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. (2026). Available from: [Link]
-
VerGo Pharma Research. Troubleshooting in Pharma Formulations Drug Development Services. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. Pharmaceutical salts: a formulation trick or a clinical conundrum?. Future Cardiology. (2009). Available from: [Link]
-
EPA. 3-(PIPERIDIN-1-YLSULFONYL)PYRIDINE Properties. Available from: [Link]
-
SlideShare. PH and Solvent Effect on Drug Solubility. (2021). Available from: [Link]
-
Alsalhi, M. S., et al. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. (2022). Available from: [Link]
-
Kawabata, Y., et al. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. (2011). Available from: [Link]
-
MDPI. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024). Available from: [Link]
-
FooDB. Showing Compound 3-Methylpyridine (FDB004416). (2010). Available from: [Link]
-
Journal of Emerging Investigators. pH-dependent drug interactions with acid reducing agents. (2024). Available from: [Link]
-
Wikipedia. 3-Methylpyridine. Available from: [Link]
-
PubChem. (3,3-Dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone. Available from: [Link]
-
Belhocine, T., et al. 3-Methylpiperidinium ionic liquids. Physical Chemistry Chemical Physics. (2011). Available from: [Link]
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- 3. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles [mdpi.com]
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- 23. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered Pyridines
Welcome to the technical support center dedicated to one of the most persistent challenges in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling of sterically hindered pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter diminished yields, slow reaction times, and complex side products when attempting to forge carbon-carbon bonds with sterically encumbered pyridine scaffolds.
The inherent difficulty arises from a combination of electronic and steric factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] Furthermore, bulky substituents adjacent to the coupling site (the ortho positions) physically obstruct the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1][2]
This resource provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to empower you to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues & Solutions
Navigating the complexities of hindered pyridine couplings requires a systematic approach to problem-solving. The table below outlines common issues, their probable causes rooted in reaction mechanics, and actionable solutions.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low to No Conversion | 1. Inefficient Oxidative Addition: The palladium(0) catalyst is failing to insert into the pyridine-halide bond due to steric hindrance. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] 2. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, effectively poisoning the catalyst.[1] | 1. Employ Bulky, Electron-Rich Ligands: Switch to specialized ligands designed for sterically demanding couplings. Buchwald ligands (e.g., XPhos, SPhos, RuPhos)[1][2] or N-heterocyclic carbene (NHC) ligands provide the necessary steric bulk to promote the oxidative addition and shield the metal center.[1] 2. Use a More Active Precatalyst: Start with Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand, as these often show higher activity for challenging substrates than pre-formed Pd(0) complexes.[1] |
| Significant Side Product Formation | 1. Protodeboronation: The boronic acid or ester is unstable under the reaction conditions, leading to the cleavage of the C-B bond and formation of a C-H bond instead of the desired C-C bond.[1] This is a known issue with some heteroaryl boronic acids.[1] 2. Homocoupling: Coupling of two boronic acid molecules or two pyridine halide molecules. This is often exacerbated by the presence of oxygen.[1] 3. Dehalogenation: Reduction of the starting pyridine halide to the corresponding pyridine. | 1. Stabilize the Boron Reagent: Use more robust boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to protodeboronation.[1] Consider milder bases (e.g., K₂CO₃ instead of K₃PO₄) or lower reaction temperatures. 2. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[1] 3. Optimize Reaction Conditions: Harsh conditions can promote dehalogenation. Screen lower temperatures and alternative bases. |
| Reaction Stalls or is Sluggish | 1. Inappropriate Base/Solvent System: The chosen base may not be strong enough or soluble enough to efficiently activate the boronic acid for transmetalation.[3][4] The solvent may not adequately dissolve all components.[1][3] 2. Poor Catalyst Turnover: The catalyst may be deactivating over time, or the reductive elimination step is slow due to steric congestion. | 1. Screen Bases and Solvents: For hindered couplings, strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required.[5] Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard choices.[3] A systematic screening is recommended. 2. Re-evaluate Ligand Choice: Bulky biarylphosphine ligands are known to accelerate the rate-limiting reductive elimination step for hindered substrates.[2][6] |
Frequently Asked Questions (FAQs)
Q1: Why is the choice of ligand so critical for sterically hindered pyridines?
The ligand is arguably the most important variable in overcoming steric challenges. Its role is multifaceted:
-
Promoting Oxidative Addition: Bulky, electron-rich phosphine ligands (like those developed by Buchwald and Fu)[1][2][6] or N-heterocyclic carbenes (NHCs) stabilize the low-coordinate, 14-electron L-Pd(0) species that is highly reactive towards oxidative addition.[2]
-
Facilitating Reductive Elimination: The steric bulk of the ligand creates a congested coordination sphere around the palladium center. This steric pressure promotes the final, product-forming reductive elimination step, which is often the rate-limiting step for hindered biaryl synthesis.[2][6]
-
Preventing Catalyst Deactivation: A bulky ligand can sterically shield the palladium center, mitigating the inhibitory coordination of the pyridine nitrogen.[1]
Q2: Which boronic acid equivalent is best for my reaction: a boronic acid, a pinacol ester, or a trifluoroborate salt?
For hindered pyridine couplings, stability of the boron reagent is key to preventing protodeboronation.[1]
-
Boronic Acids (RB(OH)₂): These are the most common but can be prone to decomposition, especially with electron-deficient or certain heteroaromatic systems.
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable, less prone to protodeboronation, and are often commercially available or easily prepared. They are an excellent first choice for challenging substrates.[1]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle and store. They often provide excellent results where boronic acids fail and are a superior choice for minimizing decomposition pathways.[1]
Q3: How do I select the optimal base and solvent?
The base and solvent work in concert to facilitate the crucial transmetalation step.
-
Base Selection: The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[4][7] For hindered substrates, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][5]
-
Solvent System: The solvent must solubilize all components. Aprotic solvents like 1,4-dioxane , toluene , or THF are common.[8] Often, a mixture of an organic solvent with a small amount of water is beneficial, as water can aid in dissolving the inorganic base and facilitate the formation of the active borate species.[3]
Key Reaction Components: A Comparative Overview
The success of your coupling reaction depends on the judicious selection of each component. The tables below provide a summary of common choices for hindered substrates.
Table 1: Recommended Palladium Precatalysts & Ligands
| Component | Examples | Key Characteristics & Use Case |
| Palladium Precatalysts | Pd(OAc)₂, Pd₂(dba)₃ | Air-stable Pd(II) or Pd(0) sources that form the active Pd(0) catalyst in situ with the chosen ligand. Often provide higher activity for challenging couplings than pre-formed complexes.[1] |
| Buchwald Ligands (Biarylphosphines) | XPhos, SPhos, RuPhos | The gold standard for sterically demanding couplings. Their bulk and electron-donating nature accelerate both oxidative addition and reductive elimination.[1][2] |
| N-Heterocyclic Carbene (NHC) Ligands | IPr, IMes | Strong σ-donors that form very stable bonds to palladium, creating robust and highly active catalysts.[1] |
| Other Bulky Phosphines | P(t-Bu)₃, PCy₃ | Highly electron-rich and sterically demanding trialkylphosphines that can be effective for certain substrate combinations.[9] |
Table 2: Common Bases and Solvents
| Component | Examples | Role & Selection Rationale |
| Bases | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation. Stronger, non-nucleophilic bases are preferred for hindered systems to drive the reaction forward.[2][5] |
| Solvents | 1,4-Dioxane, Toluene, THF, 2-MeTHF (often with 10-20% H₂O) | Must ensure solubility of all reagents. Aprotic polar solvents are standard. The addition of water can improve base solubility and reaction rates.[3] |
Visualizing the Challenge and Solution
The Suzuki-Miyaura Catalytic Cycle
The efficiency of each step in this cycle is paramount. For hindered pyridines, steric clashes can slow down Oxidative Addition and Reductive Elimination , leading to poor overall performance. The choice of a bulky ligand is designed to specifically accelerate these challenging steps.
Caption: The Suzuki-Miyaura catalytic cycle for hindered pyridines.
Systematic Optimization Workflow
When faced with a new, challenging substrate, a logical, stepwise approach to optimization is crucial for success. This workflow provides a rational path to identifying optimal conditions.
Caption: A systematic workflow for optimizing hindered couplings.
General Experimental Protocol: A Validated Starting Point
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of a sterically hindered pyridine bromide with an arylboronic acid.
Materials & Setup:
-
Ensure all glassware is oven- or flame-dried.
-
All reactions should be performed under an inert atmosphere (Argon or Nitrogen).
-
Solvents should be degassed prior to use by sparging with argon for 30-60 minutes.
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add:
-
The hindered pyridine halide (1.0 mmol, 1.0 equiv).
-
The boronic acid derivative (1.2-1.5 mmol, 1.2-1.5 equiv).
-
The base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
The palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd).
-
The ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[1]
-
-
Seal the Schlenk tube with a septum, and purge the vessel by evacuating and backfilling with inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe. If a co-solvent like water is used, it should also be thoroughly degassed.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. BenchChem.
- Takeda, Y., et al. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.
- Singh, R., et al. (2025). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2025). Suzuki–Miyaura (hetero-)
- Scrivanti, A., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
- Le-Huu, S., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- Zhang, Y.-H., et al. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Bugarin, A., & Connell, B. T. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Zhang, W. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Roy, A., et al. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Lee, C. H., & Lee, S. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Reeve, J. T., et al. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC.
- Goud, T. V., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Procter, D. J., et al. (2021).
- Xia, J. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Kinzel, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- Buldurun, K., et al. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
- Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Xia, J., et al. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC.
- Singh, G., et al. (2011). Suzuki Cross Coupling Reaction- A Review. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: Resolution of Racemic 3-(3-Methylpiperidin-3-yl)pyridine
Welcome to the technical support center for the chiral resolution of 3-(3-Methylpiperidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of separating this chiral molecule.
Introduction to the Challenge
3-(3-Methylpiperidin-3-yl)pyridine is a chiral heterocyclic compound with significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals.[1][2] The biological activity of such molecules is often stereospecific, making the isolation of single enantiomers a critical step in drug discovery and development. The resolution of this racemic mixture primarily relies on classical diastereomeric salt formation, a technique that, while powerful, often requires empirical optimization. This guide provides a systematic approach to overcoming common hurdles in this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic 3-(3-Methylpiperidin-3-yl)pyridine?
The most prevalent and industrially scalable method is classical resolution via diastereomeric salt formation . This involves reacting the racemic base with a chiral acid to form diastereomeric salts.[3] These salts possess different physical properties, most notably solubility, which allows for their separation through fractional crystallization.[3]
Alternative methods, though less commonly applied for this specific molecule on a large scale, include:
-
Chromatographic Resolution: Utilizing High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) to separate the enantiomers.[3] This is highly effective for both analytical determination of enantiomeric excess (ee) and for preparative-scale separations.[3]
-
Enzymatic Resolution: A kinetic resolution method where an enzyme selectively acylates or deacylates one enantiomer, leaving the other unreacted for isolation.[3][4]
Q2: Which chiral resolving agents are most effective for piperidine derivatives like this?
For basic compounds such as 3-(3-Methylpiperidin-3-yl)pyridine, chiral acids are the resolving agents of choice. The selection is critical and often requires experimental screening. Commonly successful agents for similar piperidine structures include:
-
Tartaric acid derivatives: Di-p-toluoyl-L-tartaric acid and di-benzoyl-D-tartaric acid are frequently employed.[3][5]
-
(R)- or (S)-Mandelic acid: These are also effective resolving agents for piperidine derivatives.[3][5]
The choice of both the resolving agent and the solvent system is paramount for achieving efficient crystallization and separation.[3]
Q3: How do I determine the enantiomeric excess (ee) of my resolved sample?
Accurate determination of enantiomeric excess is crucial. Several analytical techniques are available:
-
Chiral HPLC: This is a robust and widely used method.[6] For amines like 3-(3-Methylpiperidin-3-yl)pyridine, derivatization may be needed to introduce a UV-active chromophore. Polysaccharide-based Chiral Stationary Phases (CSPs) are often effective for separating piperidine derivatives.[3]
-
Chiral GC: Gas chromatography with a chiral stationary phase can also be used, particularly for volatile derivatives.[3]
-
NMR Spectroscopy: Using a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent allows for the determination of enantiomeric excess by integrating the distinct signals of the resulting diastereomers in the NMR spectrum.[6][7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the resolution process.
Issue 1: The diastereomeric salt fails to crystallize.
-
Potential Cause: The salt may be too soluble in the chosen solvent, or the solution may not be supersaturated.
-
Troubleshooting Steps:
-
Induce Crystallization: If you have a crystal from a previous batch, use it as a seed. Alternatively, gently scratching the inside of the flask at the air-liquid interface with a glass rod can initiate crystal formation.[3]
-
Increase Concentration: Carefully evaporate a portion of the solvent to create a supersaturated solution.[3]
-
Utilize an "Anti-solvent": If the salt is highly soluble, slowly add a solvent in which the salt is insoluble (an anti-solvent) until the solution becomes persistently turbid.[3]
-
Patience is Key: Some crystallization processes are slow and may require extended periods at reduced temperatures.[3]
-
Purity of Starting Materials: Ensure that both the racemic 3-(3-Methylpiperidin-3-yl)pyridine and the chiral resolving agent are of high purity, as impurities can inhibit crystallization.[3]
-
Issue 2: Poor or no separation of enantiomers observed in chiral HPLC analysis.
-
Potential Cause: The chosen chiral stationary phase (CSP) and mobile phase are not providing adequate chiral recognition.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Vary the ratio of the polar and non-polar components of your mobile phase. For basic analytes, adding a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can significantly improve peak shape and resolution by masking active sites on the silica support.[3]
-
Screen Different CSPs: If optimization of the mobile phase is unsuccessful, screen different types of chiral stationary phases. Polysaccharide-based columns are a good starting point for piperidine derivatives.[3]
-
Adjust the Temperature: Column temperature can influence enantioselectivity. Experiment with temperatures both above and below ambient.
-
Issue 3: Low enantiomeric excess (ee) after a single crystallization.
-
Potential Cause: The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent system for a single-step purification.
-
Troubleshooting Steps:
-
Recrystallization: Perform one or more subsequent recrystallizations of the enriched diastereomeric salt. This is a common practice to enhance the enantiomeric purity.
-
Solvent Screening: Experiment with different solvents or solvent mixtures for the crystallization. A different solvent system may provide a greater difference in solubility between the diastereomers.
-
Experimental Protocols & Workflows
Workflow for Classical Resolution
Caption: Workflow for the classical resolution of racemic 3-(3-Methylpiperidin-3-yl)pyridine.
Protocol 1: Diastereomeric Salt Crystallization
This is a general procedure and will likely require optimization of the solvent and stoichiometry.
-
Dissolution: In a suitable flask, dissolve one equivalent of racemic 3-(3-Methylpiperidin-3-yl)pyridine in a minimal amount of a heated solvent (e.g., ethanol).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid) in the same solvent, also with heating.
-
Mixing: Slowly add the resolving agent solution to the solution of the racemic base with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the enantiomeric excess of the amine after liberating the free base.
Protocol 2: Liberation of the Enantioenriched Free Base
-
Dissolution: Suspend the diastereomeric salt in water.
-
Basification: Add a sufficient amount of a base, such as 1M sodium hydroxide, to deprotonate the amine and dissolve the resolving agent. Stir vigorously.[9]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantioenriched free base.
Data Presentation
Table 1: Example of Chiral Resolving Agent Screening
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Amine (%) |
| Di-p-toluoyl-L-tartaric acid | Ethanol | 45 | 85 |
| Di-benzoyl-D-tartaric acid | Methanol | 38 | 78 |
| (S)-(+)-Mandelic acid | Acetone | 52 | 65 |
Table 2: Typical Chiral HPLC Conditions
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
References
- Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine - Benchchem.
-
Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(20), 5946–5953. [Link]
- Process for resolving racemic mixtures of piperidine derivatives. (2002). Google Patents.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (2022). RSC Advances, 12(40), 26095-26102.
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess | Request PDF. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.).
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (n.d.). Retrieved February 23, 2026, from [Link]
- PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (n.d.).
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality, 24(1), 59-64.
- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. (n.d.).
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- ChemInform Abstract: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. (2010). ChemInform, 27(31).
- Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine and the use thereof for the preparation of pyrrolo 2,3-pyrimidine derivatives as protein kinases inhibitors. (n.d.). Google Patents.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2017). Organic & Biomolecular Chemistry, 15(3), 631-643.
- Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. (2013).
-
Qu, B., Mangunuru, H. P. R., Wei, X., Fandrick, K. R., Desrosiers, J.-N., Sieber, J. D., Kurouski, D., Haddad, N., Samankumara, L. P., Lee, H., Savoie, J., Ma, S., Grinberg, N., Sarvestani, M., Yee, N. K., Song, J. J., & Senanayake, C. H. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5038–5041. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
- Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods - Benchchem. (n.d.).
-
Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. (n.d.). Google Patents.
- Optical resolution of (1-benzyl-4-methylpiperidin-3-yl). (n.d.). Google Patents.
- Method of preparing 3-methyl pyridine. (n.d.). Google Patents.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Technical Support Center: Separation of 3-(3-Methylpiperidin-3-yl)pyridine Diastereomers
Welcome to the dedicated technical support guide for the chromatographic separation of 3-(3-Methylpiperidin-3-yl)pyridine diastereomers. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals facing the unique challenges associated with this compound. Here, we move beyond simple protocols to explain the fundamental principles and troubleshooting logic essential for developing robust and reproducible separation methods.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 3-(3-Methylpiperidin-3-yl)pyridine diastereomers particularly challenging?
The primary difficulty arises from the compound's chemical nature. The basic piperidine nitrogen can engage in strong secondary interactions with the acidic silanol groups present on the surface of standard silica-based stationary phases.[1] This interaction leads to significant peak tailing, poor resolution, and often, low recovery of the analyte. Furthermore, the structural similarity between diastereomers necessitates highly selective chromatographic conditions to achieve baseline separation.[1]
Q2: What are the most effective chromatographic techniques for this separation?
Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent and effective methods.[1][2]
-
SFC is increasingly favored due to its "greener" profile, using supercritical CO2 as the main mobile phase, which reduces organic solvent consumption.[3][4][5] Its low viscosity and high diffusivity properties often lead to faster separations and higher efficiency compared to HPLC.[4]
-
HPLC , operating in either normal-phase (NPLC) or reversed-phase (RPLC) mode, remains a powerful and widely accessible technique. The choice between SFC and HPLC often depends on available instrumentation, scale of purification, and specific separation goals.[1][6]
Q3: Is a chiral stationary phase (CSP) necessary to separate these diastereomers?
No, a chiral stationary phase is not strictly required for separating diastereomers. Diastereomers have different physical and chemical properties and can be separated on achiral stationary phases.[7] However, the unique selectivities offered by many CSPs can sometimes provide excellent resolution for challenging diastereomeric pairs where achiral phases fail.[2] Therefore, screening both achiral and chiral columns is a prudent strategy during method development. Polysaccharide-based CSPs are often a good starting point.[1][8][9]
Q4: What is the critical role of mobile phase additives in this separation?
Mobile phase additives are essential for achieving good peak shape and reproducibility.[1] For a basic compound like 3-(3-Methylpiperidin-3-yl)pyridine, a basic additive such as diethylamine (DEA) or triethylamine (TEA) is added to the mobile phase. This additive acts as a competitive inhibitor, saturating the active silanol sites on the stationary phase and preventing strong, undesirable interactions with the analyte's piperidine nitrogen.[1][8] This results in more symmetrical peaks and improved resolution.
Chromatographic Method Development Workflow
The following diagram illustrates a logical workflow for developing a separation method for the target diastereomers.
Caption: A logical workflow for diastereomer separation method development.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the stationary phase.[1] | 1. Add a Basic Modifier: Incorporate an amine like diethylamine (DEA) or triethylamine (TEA) into your mobile phase, typically at 0.1-0.5%.[1][8] This is the most effective solution.2. Use a Deactivated Column: Employ a stationary phase specifically designed for basic compounds (often labeled "base-deactivated") to minimize silanol activity. |
| Poor or No Resolution | 1. Insufficient Selectivity: The chosen stationary phase and mobile phase combination does not provide enough differential interaction between the diastereomers.2. Low Efficiency: Peak broadening is obscuring the separation. | 1. Screen Different Stationary Phases: Test columns with different chemistries. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or pyridine-based columns (e.g., 2-ethylpyridine) are excellent candidates.[1][10]2. Optimize Mobile Phase: Systematically vary the organic co-solvent (e.g., methanol, ethanol, isopropanol in SFC).[1]3. Lower the Temperature: Reducing the column temperature can sometimes enhance chiral/diastereomeric recognition and improve resolution.[1]4. Adjust Additive Concentration: Fine-tune the percentage of the basic modifier, as this can impact selectivity. |
| Irreproducible Retention Times | 1. Insufficient Column Equilibration: The column has not fully equilibrated with the mobile phase, especially the additive.2. Mobile Phase Inconsistency: The mobile phase composition, particularly the additive concentration, is not consistent between runs.3. Stationary Phase Degradation: Prolonged exposure to certain additives or pH conditions can alter the stationary phase surface over time.[2] | 1. Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.2. Prepare Fresh Mobile Phase: Prepare mobile phases, especially those with volatile additives like DEA, fresh daily.3. Dedicate a Column: If possible, dedicate a specific column for methods using basic additives to ensure consistent performance. |
Troubleshooting Logic Diagram
Caption: A step-by-step logic diagram for troubleshooting common issues.
Detailed Experimental Protocols
Protocol 1: Chiral Supercritical Fluid Chromatography (SFC) Method Screening
Objective: To rapidly screen for and identify promising conditions for the separation of 3-(3-Methylpiperidin-3-yl)pyridine diastereomers using SFC.
Instrumentation & Columns:
-
Analytical SFC system with UV or MS detector.
-
Screening Columns (e.g., 4.6 x 150 mm, 5 µm):
-
Cellulose-based CSP (e.g., Chiralcel® OJ)
-
Amylose-based CSP (e.g., Chiralpak® AD)
-
2-Ethylpyridine (2-EP) column
-
Reagents:
-
Supercritical Fluid Grade Carbon Dioxide (CO2)
-
HPLC or SFC Grade Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)
-
Diethylamine (DEA), Reagent Grade
Procedure:
-
Sample Preparation: Dissolve the diastereomeric mixture in a suitable solvent (e.g., Methanol) to a concentration of ~1 mg/mL.
-
Mobile Phase Preparation: Prepare stock solutions of co-solvents (MeOH, EtOH, IPA) containing 0.2% DEA. For example, add 2 mL of DEA to 998 mL of MeOH.
-
Initial SFC Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 120 bar
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Screening Gradient: Run a rapid, generic gradient to probe selectivity across a wide range of solvent strengths.
-
Time 0.0 min: 5% Co-solvent
-
Time 5.0 min: 40% Co-solvent
-
Time 5.1 min: 5% Co-solvent (Return to initial)
-
Time 7.0 min: End run (allow for re-equilibration)
-
-
Execution:
-
Equilibrate the first column with the initial mobile phase conditions for 5-10 minutes.
-
Inject the sample and run the screening gradient with MeOH as the co-solvent.
-
Repeat the injection for each of the other columns in the screening set.
-
If no separation is observed, repeat the entire screening process using EtOH and then IPA as the co-solvent.
-
-
Analysis: Review the chromatograms. Identify the column and co-solvent combination that provides the best selectivity (largest separation between the two diastereomer peaks), even if the resolution is not baseline. This "hit" will be the starting point for further optimization (isocratic holds, shallower gradients, etc.).
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method Screening
Objective: To identify suitable normal-phase HPLC conditions for diastereomer separation. Normal phase is often preferred for basic compounds as it avoids the complexities of pH control in reversed-phase.
Instrumentation & Columns:
-
Analytical HPLC system with UV detector.
-
Screening Columns (e.g., 4.6 x 250 mm, 5 µm):
-
Cellulose-based CSP (e.g., Chiralcel® OD-H)
-
Amylose-based CSP (e.g., Chiralpak® AS-H)
-
Silica or Diol column
-
Reagents:
-
HPLC Grade Hexane (or Heptane)
-
HPLC Grade Ethanol (EtOH) and Isopropanol (IPA)
-
Diethylamine (DEA), Reagent Grade
Procedure:
-
Sample Preparation: Dissolve the diastereomeric mixture in the initial mobile phase or a 50/50 mixture of Hexane/IPA to a concentration of ~1 mg/mL.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane and the alcohol co-solvent. Add 0.1% DEA to the final mixture (e.g., 1 mL DEA per 999 mL of mobile phase).
-
Initial Isocratic Conditions:
-
Mobile Phase: Start with 90:10 Hexane:EtOH + 0.1% DEA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (ambient)
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Execution & Optimization:
-
Equilibrate the column with the mobile phase for at least 15-20 minutes.
-
Inject the sample.
-
If the peaks elute too quickly (low retention), decrease the percentage of alcohol (e.g., to 95:5 Hexane:EtOH).
-
If the peaks are too retained or broad, increase the percentage of alcohol (e.g., to 80:20 Hexane:EtOH).
-
If resolution is poor, switch the co-solvent to IPA and repeat the screening process. IPA often provides different selectivity compared to EtOH.
-
-
Analysis: Compare the chromatograms from different mobile phase compositions and columns to find the condition that provides baseline resolution (Rs > 1.5) with good peak shape.
References
- Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Benchchem.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. ResearchGate.
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
- A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
- PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. PMC.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC.
- Separation and isolation of teratogenic piperidine enantiomers from Nicotiana and Lupinus species. ResearchGate.
- Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
- Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
- Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. DTIC.
- Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. ACS Publications.
- (PDF) Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. ResearchGate.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Quick Company.
- Labeling of 3-(1-methylpiperidin-2-yl)pyridine for imaging studies. Benchchem.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC.
- How can we separate diastereomers of larger organic moiety? ResearchGate.
- Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate. Google Patents.
- Method of preparing 3-methyl pyridine. Google Patents.
- Separation of diastereomers by extractive distillation. Google Patents.
- Synthesis process of 3-methylamino-piperidine. Google Patents.
- 3‐Methylpyridine: Synthesis and Applications. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. selvita.com [selvita.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eijppr.com [eijppr.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 3-(3-Methylpiperidin-3-yl)pyridine
Executive Summary: The Stability Dilemma
3-(3-Methylpiperidin-3-yl)pyridine contains two distinct nitrogen centers with vastly different basicities: a secondary amine on the piperidine ring (
-
The Free Base is thermodynamically unstable in air. It is typically a viscous oil or low-melting solid that acts as a "CO
sponge" (forming carbamates) and is susceptible to N-oxidation. -
The Hydrochloride Salt (typically Dihydrochloride) is the kinetically stable storage form. However, due to the acidity of the pyridine proton, the salt can be highly hygroscopic.
Recommendation: Store as the HCl salt at -20°C under desiccant. Convert to Free Base immediately prior to use in coupling reactions.
Troubleshooting Guide: Common Failure Modes
Issue A: "My Free Base turned from clear oil to yellow/brown gum."
Diagnosis: Oxidative Degradation & Carbamate Formation.
Mechanism: The secondary amine in the piperidine ring is highly nucleophilic. Upon exposure to atmospheric CO
Issue B: "The HCl Salt is wet/sticky despite being stored in a fridge."
Diagnosis: Hygroscopic Deliquescence. Mechanism: The commercial form is often the Dihydrochloride (2HCl) . While the piperidine nitrogen binds HCl tightly, the pyridine nitrogen (pKa ~5.2) holds the second proton loosely. In the presence of ambient humidity, the lattice energy is overcome, and the salt absorbs water, potentially hydrolyzing to release trace HCl gas and absorbing moisture.
Issue C: "NMR shows shifting peaks for the Pyridine ring."
Diagnosis: pH-Dependent Chemical Shift (Salt vs. Base).
Mechanism: Protonation of the pyridine nitrogen significantly deshields the aromatic protons. If your deuterated solvent (e.g.,
Visualizing Stability & Degradation
The following diagram illustrates the degradation pathways for the free base and the equilibrium states of the salt.
Figure 1: Stability landscape of 3-(3-Methylpiperidin-3-yl)pyridine. The Free Base is chemically unstable (reactive), while the Salt is physically unstable (hygroscopic).
Standard Operating Procedures (SOPs)
Protocol 1: "Salt Break" (Converting HCl to Free Base)
Context: Essential before performing nucleophilic substitutions (e.g., amide coupling, SNAr) where the amine must be non-protonated.
Reagents:
-
3-(3-Methylpiperidin-3-yl)pyridine Dihydrochloride
-
Dichloromethane (DCM) or 2-MeTHF
-
Saturated Aqueous Sodium Bicarbonate (
) or 1N NaOH
Workflow:
-
Suspension: Suspend the HCl salt in DCM (10 mL per gram). Note: It may not dissolve fully yet.
-
Neutralization: Slowly add 1N NaOH (3.0 equivalents) while stirring vigorously at 0°C.
-
Why 3 equivalents? You need 2 eq to neutralize the 2HCl, and 1 eq excess to ensure the equilibrium drives fully to the free base.
-
-
Extraction: Stir for 15 minutes. The organic layer should become clear as the free base dissolves.
-
Separation: Separate layers. Extract the aqueous layer 2x with DCM.
-
Drying: Dry combined organics over
(Sodium Sulfate). -
Concentration: Evaporate solvent in vacuo at <30°C.
-
Critical: Do not heat above 40°C; the free base can be volatile or degrade.
-
-
Usage: Use the resulting oil immediately . Do not store.
Protocol 2: Long-Term Storage
-
Form: Dihydrochloride Salt.[1]
-
Container: Amber glass vial with Teflon-lined cap.
-
Seal: Parafilm over the cap.
-
Environment: -20°C freezer.
-
Desiccant: Place the vial inside a secondary jar containing silica gel or Drierite™.
Data Comparison: Free Base vs. HCl Salt[2][3][4][5][6]
| Feature | Free Base | Dihydrochloride Salt |
| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Solid (White to Off-White) |
| Molecular Weight | ~176.26 g/mol | ~249.18 g/mol (anhydrous) |
| Oxidation Stability | Poor (Forms N-oxides) | Excellent (Protonation protects N) |
| Hygroscopicity | Low (Hydrophobic oil) | High (Absorbs water readily) |
| Solubility (Water) | Low / Sparingly Soluble | High |
| Solubility (DCM) | High | Low (unless neutralized) |
| CAS (Generic) | 108-99-6 (Analog) | 301222-60-6 (Analog) |
Note: Specific CAS numbers vary by enantiomer (R/S) and hydration state. Data above is representative of the class.
Frequently Asked Questions (FAQ)
Q: Can I use the HCl salt directly in a reaction?
A: Yes, IF you add an auxiliary base (e.g., DIPEA, TEA, or
-
Calculation: If using the Dihydrochloride, you must add at least 2 equivalents of base just to neutralize the salt, plus whatever base is required for the reaction mechanism.
Q: Why does the salt smell like HCl?
A: The pyridine-HCl bond is weak. If the salt absorbs moisture, it can undergo hydrolysis:
Q: How do I determine the enantiomeric excess (ee) of the free base? A: Do not analyze the free base directly on chiral HPLC if possible, as peak tailing from the amine is common. Derivatize the amine with a chromophore (e.g., Benzoyl chloride) or analyze the salt form using an acidic mobile phase (e.g., 0.1% TFA in Hexane/IPA).
References & Grounding
-
PubChem Compound Summary. 3-(3-Methylpiperidin-3-yl)pyridine / Analogues. National Center for Biotechnology Information. Link
-
Reich, H. J. pKa Values of Nitrogen Heterocycles. University of Wisconsin-Madison. (Standard reference for Pyridine/Piperidine basicity). Link
-
Sigma-Aldrich (Merck). Product Specification: 3-(Piperidin-4-yl)pyridine dihydrochloride (Structural Analog). (Used for physical state verification). Link
-
Fletcher, S. P., et al. (2023).[2] Catalytic Enantioselective Synthesis of 3-Piperidines. J. Am. Chem. Soc. (Context for synthesis and handling of chiral piperidines). Link
Sources
Validation & Comparative
A Comparative Analysis of Nicotinic Ligands: Anabasine versus 3-(3-Methylpiperidin-3-yl)pyridine Binding Affinity
For researchers and drug development professionals navigating the complex landscape of nicotinic acetylcholine receptor (nAChR) modulation, a deep understanding of ligand-receptor interactions is paramount. This guide provides a detailed comparison of the binding affinities of two structurally related pyridinyl-piperidine alkaloids: the well-characterized tobacco alkaloid, Anabasine, and the less-explored synthetic compound, 3-(3-Methylpiperidin-3-yl)pyridine. While extensive experimental data exists for Anabasine, this guide will leverage structure-activity relationship (SAR) principles to infer the potential binding profile of 3-(3-Methylpiperidin-3-yl)pyridine, offering valuable insights for future research and drug design.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. These pentameric protein complexes are assembled from a diverse array of subunits (α2-α10 and β2-β4), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties. The most abundant subtypes in the brain are the α4β2 and α7 receptors, which are key targets for therapeutic intervention in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1] The development of subtype-selective ligands is a major goal in medicinal chemistry, as it offers the potential for targeted therapies with improved efficacy and reduced side effects.
Anabasine: A Broad-Spectrum Nicotinic Agonist
Anabasine, a minor tobacco alkaloid, is a well-studied nicotinic agonist with a broad spectrum of activity across various nAChR subtypes. It serves as a valuable pharmacological tool for characterizing receptor function and as a scaffold for the design of novel nicotinic ligands.
Binding Affinity of Anabasine at nAChR Subtypes
Competitive radioligand binding assays have been instrumental in elucidating the binding profile of Anabasine. These experiments typically involve the use of a radiolabeled ligand with high affinity for a specific nAChR subtype, such as [³H]-epibatidine for α4β2 receptors and [¹²⁵I]-α-bungarotoxin for α7 receptors. The ability of Anabasine to displace the radioligand provides a quantitative measure of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
The following table summarizes the reported binding affinities of Anabasine for various nAChR subtypes from multiple studies.
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α4β2 | [³H]-Cytisine | Rat Brain | 1100 (S-Anabasine), 910 (R-Anabasine) | [2] |
| α4β2 | [³H]-Epibatidine | Rat Cerebral Cortex | - | [1][3] |
| α7 | [¹²⁵I]-α-Bungarotoxin | Rat Brain | Higher than Nicotine | [4] |
| Fetal Muscle-type | - | TE-671 cells | More potent than Nicotine | [5] |
Note: The specific Ki values for Anabasine at α4β2 receptors using [³H]-epibatidine were not explicitly found in the provided search results, though the references indicate the use of this method for similar compounds.
The data indicates that Anabasine exhibits a notable affinity for both α4β2 and α7 nAChR subtypes, with some studies suggesting a higher potency at α7 receptors compared to nicotine.[4] It acts as a partial agonist at α4β2 nAChRs with lower affinity than nicotine, but it is a full agonist at the α7 subtype.[6]
3-(3-Methylpiperidin-3-yl)pyridine: An Inferential Analysis of Binding Affinity
Structural Comparison with Anabasine:
-
Core Scaffold: Both molecules share the pyridinyl-piperidine core, a well-established pharmacophore for nAChR ligands.[7]
-
Substitution Pattern: Anabasine is a 3-(piperidin-2-yl)pyridine, meaning the pyridine ring is attached to the 2-position of the piperidine ring. In contrast, 3-(3-Methylpiperidin-3-yl)pyridine has the pyridine ring attached to the 3-position of the piperidine ring.
-
Methyl Group: A key difference is the presence of a methyl group at the 3-position of the piperidine ring in 3-(3-Methylpiperidin-3-yl)pyridine, the same position as the pyridine ring attachment.
Inferred Binding Characteristics based on SAR:
The shift of the pyridine ring from the 2- to the 3-position of the piperidine ring and the addition of a methyl group at the 3-position are likely to have significant impacts on the binding affinity and subtype selectivity.
-
Steric Hindrance: The methyl group at the C3 position of the piperidine ring could introduce steric hindrance, potentially altering the way the molecule fits into the binding pocket of different nAChR subtypes. This could either decrease affinity by preventing optimal interactions or, in some cases, enhance selectivity for subtypes with a larger binding pocket.
-
Conformational Rigidity: The gem-disubstitution at the 3-position of the piperidine ring might restrict the conformational flexibility of the molecule. This can be advantageous if the locked conformation is the bioactive one, leading to higher affinity.
-
Hydrophobic Interactions: The additional methyl group introduces a small hydrophobic element, which could potentially engage in favorable hydrophobic interactions within the binding site.
Based on general SAR principles for nicotinic ligands, it is plausible to hypothesize that 3-(3-Methylpiperidin-3-yl)pyridine may exhibit a different subtype selectivity profile compared to Anabasine. The structural modifications could potentially lead to a decrease in affinity for some subtypes due to steric clashes while possibly favoring others. Without experimental data, these remain well-founded hypotheses that underscore the necessity for empirical validation through binding assays.
Comparative Summary
| Feature | Anabasine | 3-(3-Methylpiperidin-3-yl)pyridine (Inferred) |
| Binding Data | Experimentally determined | Not available; inferred from SAR |
| α4β2 Affinity | Moderate (µM range) | Potentially altered due to steric and conformational changes |
| α7 Affinity | High (Potent agonist) | Potentially altered; selectivity profile may differ from Anabasine |
| Key Structural Difference | 2-substituted piperidine | 3-substituted piperidine with a C3-methyl group |
Experimental Protocol: Competitive Radioligand Binding Assay for nAChRs
To empirically determine the binding affinity of novel compounds like 3-(3-Methylpiperidin-3-yl)pyridine, a competitive radioligand binding assay is the gold standard. The following is a detailed protocol using [³H]-epibatidine for the α4β2 nAChR subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for the α4β2 nAChR by measuring its ability to compete with the binding of [³H]-epibatidine.
Materials:
-
Rat cerebral cortex tissue (a rich source of α4β2 nAChRs)[3]
-
[³H]-epibatidine (Radioligand)
-
Unlabeled nicotine or epibatidine (for determining non-specific binding)
-
Test compound (e.g., 3-(3-Methylpiperidin-3-yl)pyridine)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Polyethylenimine (PEI)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
-
-
Binding Assay:
-
Pre-treat the glass fiber filters by soaking in 0.5% PEI for at least 30 minutes to reduce non-specific binding of the radioligand.
-
In a 96-well plate, set up the assay in triplicate for each condition:
-
Total Binding: Membrane preparation, [³H]-epibatidine (at a concentration close to its Kd, e.g., 50-100 pM), and binding buffer.
-
Non-specific Binding: Membrane preparation, [³H]-epibatidine, and a high concentration of unlabeled nicotine or epibatidine (e.g., 100 µM).
-
Competition: Membrane preparation, [³H]-epibatidine, and varying concentrations of the test compound (typically in a serial dilution from 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.[8]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams visualize the experimental workflow and the downstream signaling pathways activated by nAChR agonists.
Figure 1: Workflow for a Competitive Radioligand Binding Assay.
Sources
- 1. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
A Comparative Guide to the Crystal Structure of 3-(3-Methylpiperidin-3-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional architecture of a molecule is a critical determinant of its biological activity. For piperidine-containing compounds, which form the backbone of numerous pharmaceuticals, a precise understanding of their solid-state conformation is paramount for rational drug design.[1] This guide provides a comprehensive analysis of the probable crystal structure of 3-(3-Methylpiperidin-3-yl)pyridine and its derivatives. In the absence of a publicly available crystal structure for this specific parent compound, this guide leverages crystallographic data from closely related analogues to infer its structural properties. We will explore the synthesis, conformational analysis, and key intermolecular interactions that govern the crystal packing of these important heterocyclic scaffolds, offering a comparative framework for researchers in medicinal chemistry and materials science.
Introduction: The Significance of the 3-Substituted Piperidine Scaffold
The piperidine ring is a ubiquitous motif in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[2] Specifically, the 3-substituted piperidine framework is a key pharmacophore in a variety of biologically active molecules. The introduction of a substituent at the 3-position of the piperidine ring creates a chiral center, leading to stereoisomers that can exhibit markedly different pharmacological profiles. The seemingly subtle addition of a methyl group at this position, as in the 3-methyl-3-arylpiperidine scaffold, can significantly influence the molecule's conformational preferences and its interactions with biological targets.
This guide focuses on derivatives of 3-(3-Methylpiperidin-3-yl)pyridine, a structure that combines the conformational intricacies of a 3,3-disubstituted piperidine with the electronic properties of a pyridine ring. Understanding the solid-state structure of these compounds through X-ray crystallography is essential for elucidating structure-activity relationships (SAR) and for the development of novel therapeutics.
Synthesis and Crystallization of 3-(3-Methylpiperidin-3-yl)pyridine Derivatives
The synthesis of 3-(3-Methylpiperidin-3-yl)pyridine derivatives typically involves a multi-step process. A common strategy is the construction of the substituted piperidine ring followed by its coupling to the pyridine moiety, or vice-versa.
General Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of the target scaffold. One plausible approach involves the hydrogenation of a corresponding substituted pyridine precursor. Catalytic hydrogenation of pyridine derivatives is a well-established method for the synthesis of piperidines.[1] For instance, a disubstituted pyridine could be reduced to the corresponding piperidine, with the stereochemistry of the final product being influenced by the choice of catalyst and reaction conditions.[3]
Another strategy involves the modification of a pre-existing piperidine ring. For example, N-protected 3-piperidone can serve as a starting material, undergoing reactions like a Grignard reaction to introduce the pyridine group, followed by further modifications.[4]
The synthesis of the precursor, 3-methylpyridine (3-picoline), is achieved industrially through the reaction of acrolein with ammonia over an oxide catalyst.[5]
Protocol for Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a crucial and often challenging step. The choice of solvent and crystallization technique is critical.
Detailed Protocol for Slow Evaporation Crystallization:
-
Dissolution: Dissolve the purified 3-(3-Methylpiperidin-3-yl)pyridine derivative in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a solvent mixture) to near saturation at a slightly elevated temperature.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent at room temperature.
-
Incubation: Place the vial in a vibration-free environment.
-
Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.
In-Depth Crystal Structure Analysis: Insights from Analogues
A search of the Cambridge Structural Database (CSD) reveals several structures of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones.[6] These compounds share the key feature of a quaternary center at the 3-position of the piperidine ring.
Conformational Analysis of the Piperidine Ring
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain.[7] For 3,3-disubstituted piperidines, the chair conformation is expected to be the most stable. In the crystal structures of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, the piperidine ring consistently adopts a distorted chair conformation.[6]
For 3-(3-Methylpiperidin-3-yl)pyridine, we can predict that the piperidine ring will also exist in a chair conformation. The key conformational question is the relative orientation of the methyl and pyridine substituents at the C3 position. One will be in an axial position and the other in an equatorial position. The preferred conformation will be dictated by a balance of steric and electronic factors. Generally, bulkier groups prefer the equatorial position to minimize 1,3-diaxial interactions.
Comparative Crystallographic Data of Related Piperidine Derivatives
To provide a quantitative comparison, the following table summarizes the crystallographic data for several 3-substituted piperidine derivatives.
| Compound | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Conformation of Piperidine Ring | Reference |
| 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | PUGNEL | P2₁/c | 10.345 | 18.043 | 9.456 | 113.89 | Distorted Chair | [6] |
| r-2,c-6-bis-(4-chlorophenyl)-3,3-dimethylpiperidin-4-one | OGEJEQ | P2₁/c | 11.987 | 10.198 | 16.123 | 109.45 | Distorted Chair | [6] |
| 3,3-dimethyl-cis-2,6-di-p-tolylpiperidin-4-one | PUFHAA | P2₁/c | 12.089 | 10.234 | 15.123 | 108.76 | Distorted Chair | [6] |
| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | - | Pna2₁ | 13.931 | 11.234 | 10.987 | 90 | Chair | [8] |
Analysis of Comparative Data: The data consistently show that the piperidine ring in these sterically hindered systems adopts a chair or a distorted chair conformation. The unit cell parameters vary depending on the nature and orientation of the substituents, which in turn influences the crystal packing.
Intermolecular Interactions and Crystal Packing
The crystal packing of piperidine derivatives is typically governed by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces. In the case of 3-(3-Methylpiperidin-3-yl)pyridine, the presence of the piperidine nitrogen (as a hydrogen bond donor or acceptor) and the pyridine nitrogen (as a hydrogen bond acceptor) will play a crucial role in directing the supramolecular assembly.
We can anticipate the formation of N-H···N hydrogen bonds, linking the piperidine nitrogen of one molecule to the pyridine nitrogen of another. Additionally, C-H···π interactions involving the pyridine ring are also likely to be present, further stabilizing the crystal lattice.[6]
Experimental Workflow for Crystal Structure Determination
The definitive determination of the crystal structure of a novel compound relies on single-crystal X-ray diffraction. The following workflow outlines the key steps in this process.
Figure 1: A generalized workflow for the determination of a small molecule crystal structure.
Comparative Analysis with Alternative Scaffolds
The 3-(3-Methylpiperidin-3-yl)pyridine scaffold can be compared to other heterocyclic systems to understand its unique structural and potential pharmacological properties.
-
3-Phenylpiperidine: This simpler analogue lacks the methyl group at the 3-position. The absence of this group reduces steric hindrance and alters the conformational landscape of the piperidine ring. The synthesis of 3-phenylpiperidine has been described, and it serves as a precursor to several drugs.[4]
-
4-(Piperidin-3-yl)pyridine: In this isomer, the pyridine ring is attached to the 4-position of the piperidine. This change in connectivity will significantly impact the overall shape of the molecule and the presentation of the pyridine nitrogen for intermolecular interactions.
-
Arylpiperazines: Arylpiperazines are another class of "privileged scaffolds" in medicinal chemistry.[7] While they share the six-membered heterocyclic amine feature, the presence of a second nitrogen atom in the ring alters the geometry and hydrogen bonding capabilities compared to piperidines.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the anticipated crystal structure of 3-(3-Methylpiperidin-3-yl)pyridine derivatives based on a comparative analysis of closely related structures. The piperidine ring is predicted to adopt a stable chair conformation, with the overall crystal packing being dictated by a network of hydrogen bonds and other non-covalent interactions.
The definitive elucidation of the crystal structure of 3-(3-Methylpiperidin-3-yl)pyridine and its derivatives through single-crystal X-ray diffraction remains a critical step for the rational design of new therapeutic agents based on this promising scaffold. Such studies will provide invaluable insights into the subtle interplay of steric and electronic effects that govern the solid-state conformation and, ultimately, the biological activity of these important molecules.
References
-
Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74–78. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
-
Arumugam, N., et al. (2017). Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 245–250. [Link]
-
Becker Medical Library. CCDC – Cambridge Structural Database. Washington University in St. Louis. [Link]
-
Gribanov, A. V., & Klyamkin, S. N. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6432. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Loughborough University. (2019). Single Crystal X-ray Crystallographic Data in CIF format. Figshare. [Link]
-
Crystallography Open Database. Search results. [Link]
-
Wikipedia. (2024). 3-Phenylpiperidine. [Link]
-
CCDC. Access Structures. [Link]
-
Sata, M., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 3456. [Link]
- Google Patents. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
Srinivasa Rao, D. V. N., et al. (2007). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc, 2007(14), 166-173. [Link]
-
University of Groningen. (1999). CCDC 101828: Experimental Crystal Structure Determination. [Link]
-
Al-Omair, M. A., et al. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 28(7), 3181. [Link]
-
PubChem. (3S)-3-methylpiperidine. [Link]
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Wikipedia. 3-Methylpyridine. [Link]
-
Wang, Y., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules, 20(11), 19894–19911. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
El-Sheshtawy, H. S., et al. (2025). Synthesis and X-ray structure of 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one. Journal of Molecular Structure, 1305, 137689. [Link]
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Selectivity Profile of 3-(3-Methylpiperidin-3-yl)pyridine Scaffolds in Kinase Inhibition
The following guide provides a comprehensive technical analysis of the 3-(3-Methylpiperidin-3-yl)pyridine scaffold and its derivatives, focusing on their application and selectivity profiles in kinase inhibition.
Executive Summary
3-(3-Methylpiperidin-3-yl)pyridine (CAS: 1343942-76-6 ) represents a privileged scaffold in medicinal chemistry, primarily utilized in the design of ATP-competitive kinase inhibitors. While the molecule itself is often employed as a fragment or building block (intermediate), its structural motif—a pyridine ring coupled to a substituted piperidine—forms the pharmacophore core of several potent Janus Kinase (JAK) inhibitors and other tyrosine kinase antagonists.
This guide analyzes the selectivity profile of this scaffold class, comparing its performance against established kinase inhibitors like Tofacitinib and Ruxolitinib , and detailing the experimental protocols required to validate its kinase specificity.
Structural Mechanism & Kinase Binding
The 3-(3-Methylpiperidin-3-yl)pyridine moiety functions as a "hinge binder" in the ATP-binding pocket of protein kinases.
-
Hinge Interaction: The pyridine nitrogen (or an adjacent aminopyrimidine in derivatives) typically accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Glu96 in JAK3).
-
Solvent Exposure: The piperidine ring, particularly with the 3-methyl substitution, orients towards the solvent-exposed region or the ribose-binding pocket, providing a vector for solubilizing groups (e.g., cyanoacetyl or sulfonamide moieties).
-
Selectivity Determinant: The 3-methyl group on the piperidine ring introduces chirality and steric constraints that can enhance selectivity for specific kinase isoforms (e.g., JAK3 vs. JAK1/2) by exploiting subtle differences in the G-loop or the size of the ATP pocket.
Signaling Pathway: JAK-STAT Inhibition
The primary target for this scaffold class is the JAK-STAT pathway. The diagram below illustrates the blockade of cytokine signaling.
Figure 1: Mechanism of action for JAK inhibitors utilizing the pyridine-piperidine scaffold. The inhibitor competes with ATP for the JAK kinase domain, preventing STAT phosphorylation.
Comparative Selectivity Profile
Since 3-(3-Methylpiperidin-3-yl)pyridine is a fragment, its selectivity is best understood by comparing the optimized drugs that utilize this or a highly similar 3-aminopiperidine/pyridine core. The table below contrasts the selectivity of this scaffold class (represented by Tofacitinib-like cores) against other kinase inhibitors.
| Feature | Scaffold Class (Piperidine-Pyridine) | Tofacitinib (CP-690,550) | Ruxolitinib | Baricitinib |
| Primary Target | JAK3 / JAK1 | JAK3 / JAK1 | JAK1 / JAK2 | JAK1 / JAK2 |
| Core Structure | 3-Substituted Piperidine + Pyridine/Pyrimidine | 3-Aminopiperidine + Pyrrolopyrimidine | Pyrazole + Pyrrolopyrimidine | Azetidine + Pyrrolopyrimidine |
| Selectivity (Fold) | >20-fold vs. non-JAK kinases | 115-fold (JAK3 vs JAK2 cell) | Low JAK1/JAK2 selectivity | Moderate JAK1/JAK2 selectivity |
| Key Off-Targets | ROCK1, LCK, PIM1 | Aurora A, ROCK1, LCK | DYRK1A, GSK3B | GAK, ROCK2 |
| Mechanism | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| Clinical Use | Lead Optimization / Fragment | Rheumatoid Arthritis (RA) | Myelofibrosis | RA |
Data Interpretation
-
JAK3 Selectivity: The 3-methylpiperidine motif is critical for JAK3 selectivity. The methyl group fits into a small hydrophobic pocket unique to JAK3, reducing potency against JAK2 which is desirable to avoid anemia (a JAK2-dependent side effect).
-
Kinome-Wide Selectivity: This scaffold typically exhibits a "clean" profile across the kinome (S(35) score < 0.1 at 1µM), meaning it hits very few non-JAK kinases. However, common off-targets include ROCK1 (Rho-associated kinase) and LCK (Lymphocyte-specific protein tyrosine kinase) due to structural homology in the hinge region.
Experimental Protocols
To validate the selectivity of a compound containing the 3-(3-Methylpiperidin-3-yl)pyridine scaffold, the following profiling workflow is recommended.
Protocol A: Biochemical Kinase Profiling (HotSpot™ Assay)
This assay measures the direct inhibition of kinase catalytic activity.
-
Reagent Prep: Prepare a 100x stock of the test compound in 100% DMSO. Dilute to 1x in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).
-
Kinase Reaction:
-
Mix kinase (e.g., JAK1, JAK2, JAK3, TYK2) with substrate (peptide) and test compound.
-
Incubate for 20 min at Room Temperature (RT).
-
-
ATP Addition: Add radiolabeled [γ-33P]-ATP (specific activity ~10 µCi/µl) to initiate the reaction. Final ATP concentration should be at Km(app).
-
Incubation: Incubate for 2 hours at RT.
-
Termination: Spot the reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Measure radioactivity via scintillation counting. Calculate % Inhibition relative to DMSO control.
Protocol B: Cellular Selectivity (STAT Phosphorylation Assay)
To confirm that biochemical potency translates to cellular selectivity.
-
Cell Lines: Use PBMCs or specific cell lines (e.g., TF-1 for JAK2, IL-2 stimulated T-cells for JAK1/3).
-
Treatment: Treat cells with serial dilutions of the compound for 1 hour.
-
Stimulation: Stimulate with cytokines:
-
IL-2 (triggers JAK1/JAK3 -> pSTAT5).
-
IL-6 (triggers JAK1/JAK2/TYK2 -> pSTAT3).
-
GM-CSF (triggers JAK2 -> pSTAT5).
-
-
Lysis & Detection: Lyse cells and quantify pSTAT levels using Flow Cytometry (Phosflow) or ELISA.
-
Analysis: Determine IC50 for each cytokine pathway. A high ratio of GM-CSF IC50 / IL-2 IC50 indicates JAK1/3 selectivity over JAK2.
Workflow Diagram
Figure 2: Workflow for profiling kinase inhibitors derived from the 3-(3-Methylpiperidin-3-yl)pyridine scaffold.
References
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link
-
Clark, J. D., et al. (2014). "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Journal of Medicinal Chemistry, 57(12), 5023-5038. Link
-
Bidepharm. (2024).[1] "Product Analysis: 3-(3-Methylpiperidin-3-yl)pyridine (CAS 1343942-76-6)." Bidepharm Catalog. Link
-
Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(3-Methylpiperidin-3-yl)pyridine: Personal Protective Equipment, Operational Protocols, and Disposal
Hazard Assessment: A Structurally-Informed Perspective
The toxicological profile of 3-(3-Methylpiperidin-3-yl)pyridine can be inferred from its constituent parts: a pyridine ring and a 3-methylpiperidine moiety.
-
Pyridine and its Alkyl Derivatives (Picolines): These compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[1] They can cause skin irritation and serious eye damage.[1][2] Pyridine itself is a flammable liquid and vapor.[1][3] Vapors are heavier than air and may travel to an ignition source.[4] Chronic exposure may lead to damage of the liver, kidneys, and central nervous system.[3]
-
Piperidine and its Derivatives: 3-Methylpiperidine is classified as a flammable liquid that is harmful if swallowed and causes severe skin burns and eye damage.[5] It is corrosive and can cause serious eye damage, including blindness.[5]
Therefore, 3-(3-Methylpiperidin-3-yl)pyridine should be treated as a substance that is likely corrosive, toxic upon ingestion, inhalation, and dermal contact, and a severe eye and skin irritant .
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safe handling. The selection of PPE must be tailored to the specific procedure being performed.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety glasses with side shields. | Chemical-resistant gloves (e.g., Nitrile). | Standard lab coat. | Not generally required. |
| Weighing & Aliquoting (Solid/Liquid) | Tightly fitting safety goggles or a full-face shield.[6] | Chemical-impermeable gloves (Nitrile rubber recommended). Inspect prior to use.[7] | Flame-retardant, impervious lab coat.[6] | Required if not in a fume hood. Use a NIOSH-approved respirator with an appropriate filter for organic vapors.[4][8] |
| Solution Preparation & Transfers | Tightly fitting safety goggles and a full-face shield. | Double-gloving (Nitrile) is recommended. | Chemical-resistant apron over a flame-retardant lab coat. | All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] |
| Running Reactions (Heating/Pressure) | Full-face shield over safety goggles. | Insulated, chemical-resistant gloves if handling hot equipment. | Flame-retardant, impervious lab coat. | All operations must be conducted in a certified chemical fume hood. |
| Spill Cleanup | Full-face shield and safety goggles. | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber). | Full chemical-resistant suit or apron over a lab coat.[4] | A self-contained breathing apparatus (SCBA) may be necessary for large spills.[4][6] |
Safe Handling and Operational Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.
Pre-Operational Checklist
-
Ventilation Confirmation: Ensure the chemical fume hood is operational and has a valid certification.[7]
-
PPE Inspection: Thoroughly inspect all PPE for signs of damage, such as cracks, holes, or degradation.[6]
-
Emergency Equipment Accessibility: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[7]
-
Spill Kit Readiness: Ensure a spill kit appropriate for flammable and corrosive liquids is readily available.
Step-by-Step Handling Protocol
-
Grounding: When transferring the substance, ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][9]
-
Tool Selection: Use non-sparking tools for all operations.[9][10]
-
Dispensing: Slowly dispense the material in a fume hood, avoiding splashes. Keep the container opening away from your breathing zone.
-
Container Management: Keep the container tightly closed when not in use.[2][10] Opened containers must be carefully resealed and stored upright.[8]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Decontamination: At the end of the work session, decontaminate all surfaces and equipment. Remove and launder contaminated clothing separately before reuse.[1][8]
Diagram: Safe Handling Workflow
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. actylislab.com [actylislab.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
